molecular formula C29H57N7O7 B15163717 N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide CAS No. 190732-18-4

N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide

Cat. No.: B15163717
CAS No.: 190732-18-4
M. Wt: 615.8 g/mol
InChI Key: NYJZEDMFLXXNRP-ZJZGAYNASA-N
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Description

N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide is a complex peptide compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes an 11-aminoundecanoyl group attached to a sequence of amino acids: L-serine, L-lysine, L-leucine, and L-serinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide involves multiple steps, starting with the preparation of 11-aminoundecanoic acid. This precursor can be synthesized from vernolic acid through a series of reactions, including saponification, hydrogenation, oxidation, and catalytic reduction . The resulting 11-aminoundecanoic acid is then coupled with the amino acids L-serine, L-lysine, L-leucine, and L-serinamide using peptide synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient and scalable production of complex peptides, including this compound.

Chemical Reactions Analysis

Types of Reactions

N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide can undergo various chemical reactions, including:

    Oxidation: The amino groups in the compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield corresponding oxides, while reduction may result in modified functional groups.

Scientific Research Applications

N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide involves its interaction with specific molecular targets and pathways. The compound’s amino acid sequence allows it to bind to proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide include other peptide-based molecules with similar amino acid sequences or functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific amino acid sequence and the presence of the 11-aminoundecanoyl group

Properties

CAS No.

190732-18-4

Molecular Formula

C29H57N7O7

Molecular Weight

615.8 g/mol

IUPAC Name

11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide

InChI

InChI=1S/C29H57N7O7/c1-20(2)17-22(28(42)36-23(18-37)26(32)40)35-27(41)21(13-10-12-16-31)34-29(43)24(19-38)33-25(39)14-9-7-5-3-4-6-8-11-15-30/h20-24,37-38H,3-19,30-31H2,1-2H3,(H2,32,40)(H,33,39)(H,34,43)(H,35,41)(H,36,42)/t21-,22-,23-,24-/m0/s1

InChI Key

NYJZEDMFLXXNRP-ZJZGAYNASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CCCCCCCCCCN

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CCCCCCCCCCN

Origin of Product

United States

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